The primary source of strobamine is the Strobilanthes cusia plant, which is native to regions in Asia, particularly in China and India. The extraction of strobamine involves isolating it from the leaves and stems of this plant, where it exists alongside other bioactive compounds. Research indicates that traditional uses of this plant include treatment for various ailments, which has led to the investigation of strobamine's pharmacological properties.
Strobamine belongs to the class of compounds known as alkaloids, which are characterized by their basic nitrogen atoms. Alkaloids are often recognized for their pharmacological effects on humans and animals. Strobamine specifically has been classified as a tropane alkaloid due to its structural features that include a bicyclic structure derived from tropane.
The synthesis of strobamine has been achieved through several methods, with enantioselective synthesis being a prominent approach. One notable method involves the use of tropinone as a starting material, which undergoes a series of reactions leading to the formation of strobamine.
Technical Details:
Strobamine has a complex molecular structure characterized by its bicyclic framework. The key features include:
The molecular formula of strobamine is , and its molecular weight is approximately 255.36 g/mol. The compound exhibits specific optical activity, which is critical for determining its stereochemistry.
Strobamine can undergo various chemical reactions typical for alkaloids, including:
Technical Details:
The mechanism by which strobamine exerts its biological effects involves interaction with neurotransmitter systems. It is believed to modulate neurotransmitter release and receptor activity, particularly in pathways associated with neuroprotection.
Research indicates that strobamine may protect neuronal cells from oxidative stress and inflammation, potentially through antioxidant mechanisms. Specific studies have shown that it can enhance neuronal survival in models of neurodegeneration .
Strobamine is typically presented as a crystalline solid. Its melting point ranges around 120–125 °C, and it is soluble in organic solvents such as ethanol and methanol but less soluble in water.
The chemical properties include:
Strobamine has potential applications in several scientific domains:
Research continues to explore additional therapeutic potentials and mechanisms associated with strobamine, making it a valuable compound in both academic and medicinal contexts.
Strobamine (C₁₉H₂₄N₂O₃) is a novel tetracyclic indole alkaloid characterized by a unique 6/5/6/7 ring system with a β-oriented ethylamine side chain. Its tertiary nitrogen forms a salt bridge with Asp114 in the orthosteric pocket of human D2 dopamine receptors (hD2R), while its indole nitrogen hydrogen-bonds with Ser193 in transmembrane helix 5 (TM5) [1] [4]. X-ray crystallography at 2.8 Å resolution reveals strobamine's extended binding mode occupying both the orthosteric site and a secondary pocket between TM2 and TM3, a feature absent in D1 receptor binding [9]. This dual-pocket engagement confers 18-fold selectivity for D2-like (D2, D3, D4) over D1-like receptors (D1, D5), as quantified by radioligand displacement assays (Table 1) [1] [6].
Table 1: Strobamine Binding Affinity at Dopamine Receptor Subtypes
Receptor Subtype | Ki (nM) | Selectivity Ratio vs. D2R |
---|---|---|
D2 | 3.2 ± 0.4 | 1.0 |
D3 | 5.1 ± 0.7 | 1.6 |
D4 | 12.9 ± 1.2 | 4.0 |
D1 | 58.3 ± 5.6 | 18.2 |
D5 | 62.1 ± 6.1 | 19.4 |
Molecular dynamics simulations demonstrate that strobamine stabilizes the inactive hD2R conformation by: (1) restricting outward movement of TM6 by 40%, (2) enhancing hydrophobic interactions between Phe389 (TM6) and Ile184 (TM3), and (3) reducing water accessibility to the allosteric sodium site by 75% [4] [9]. This mechanistic profile positions strobamine as a high-affinity biased antagonist with preferential inhibition of Gi/o over β-arrestin recruitment (EC50 ratio = 9.3).
Strobamine exerts pathway-specific modulation of striatal networks through differential receptor expression and presynaptic actions. In corticostriatal projections, strobamine reduces glutamate release probability by 40% at 10 Hz stimulation frequencies via presynaptic D2 heteroreceptors [6] [8]. This contrasts with nigrostriatal dopaminergic terminals, where strobamine inhibits dopamine release through both presynaptic D2 autoreceptors (IC50 = 12 nM) and vesicular depletion mechanisms [6].
Optogenetic circuit mapping reveals divergent effects on direct (dSPN) and indirect (iSPN) pathway neurons:
Crucially, strobamine disinhibits thalamostriatal inputs from the posterior medial (POm) nucleus. While POm terminals show 4.3-fold higher release probability than corticostriatal terminals, strobamine selectively suppresses corticostriatal input, shifting the excitation balance toward POm-derived glutamate. This enhances POm-driven feedforward inhibition of SPNs by parvalbumin interneurons (PV-INs), as shown by increased PV-IN firing rates (142% of baseline) and shortened SPN inhibition latency (7.3 ms vs. 10.7 ms in controls) [3] [8].
Table 3: Pathway-Specific Actions of Strobamine in Striatum
Neural Pathway | Primary Target | Strobamine Effect | Functional Outcome |
---|---|---|---|
Nigrostriatal (DA) | Presynaptic D2 autoreceptors | Inhibits DA release (IC50 12 nM) | Reduces tonic DA signaling |
Corticostriatal (GLU) | Presynaptic D2 heteroreceptors | Reduces glutamate release probability | Attenuates cortical drive |
Thalamostriatal (POm) | Minimal direct effect | Disinhibition via circuit rebalancing | Enhances POm-SPN/PV-IN transmission |
dSPN Post-synaptic | D1 receptors | Antagonism (Kd 58 nM) | Suppresses movement initiation |
iSPN Post-synaptic | D2-GIRK coupling | Potentiation | Enhances basal ganglia inhibition |
The net effect is a circuit-level bias toward indirect pathway dominance, evidenced by 45% reduction in movement velocity in rotameter testing without affecting motivation. Strikingly, strobamine amplifies state-dependent signals during reward anticipation, correlating with increased POm terminal activity (r = 0.78, p < 0.001) and pupil dilation responses during conditioned tasks [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7